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Compound of Interest

Compound Name: N-Cyclopentylaniline

CAS No.: 40649-26-1

Cat. No.: B1267050

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Cyclopentylaniline (CAS No: 40649-26-1, Molecular Formula: C₁₁H₁₅N). The information

detailed below includes mass spectrometry (MS), and predicted Nuclear Magnetic Resonance

(NMR) and Infrared (IR) spectroscopic data. This guide also outlines standardized experimental

protocols for acquiring such data and includes a workflow visualization for spectroscopic

analysis.

Spectroscopic Data
The following sections present the available and predicted spectroscopic data for N-
Cyclopentylaniline in a structured format to facilitate analysis and comparison.

Mass spectrometry of N-Cyclopentylaniline provides critical information regarding its

molecular weight and fragmentation pattern. The data presented in Table 1 is derived from Gas

Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

Table 1: GC-MS Fragmentation Data for N-Cyclopentylaniline[1]
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Property Value (m/z)

Molecular Ion [M]⁺ 161

Top Peak 132

Second Highest Peak 104

Table 2 details the predicted mass-to-charge ratios (m/z) for various adducts of N-
Cyclopentylaniline, which can be useful for analysis using different ionization techniques.

Table 2: Predicted m/z for N-Cyclopentylaniline Adducts

Adduct Predicted m/z

[M+H]⁺ 162.12773

[M+Na]⁺ 184.10967

[M-H]⁻ 160.11317

[M+NH₄]⁺ 179.15427

[M+K]⁺ 200.08361

[M]⁺ 161.11990

Due to the absence of publicly available experimental spectra, Table 3 presents the predicted

¹H NMR chemical shifts for N-Cyclopentylaniline. These predictions are based on the typical

chemical environments of the protons in the aniline and cyclopentyl moieties. The spectrum is

expected to be recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an

internal standard.

Table 3: Predicted ¹H NMR Chemical Shifts for N-Cyclopentylaniline

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1267050/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-spectroscopic-data-of-n-cyclopentylaniline
https://www.benchchem.com/product/b1267050/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-spectroscopic-data-of-n-cyclopentylaniline
https://www.benchchem.com/product/b1267050/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-spectroscopic-data-of-n-cyclopentylaniline
https://www.benchchem.com/product/b1267050/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-spectroscopic-data-of-n-cyclopentylaniline
https://www.benchchem.com/product/b1267050/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-spectroscopic-data-of-n-cyclopentylaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267050?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Aromatic protons

(ortho)
6.6 - 6.8 Doublet 2H

Aromatic protons

(meta)
7.1 - 7.3 Triplet 2H

Aromatic proton (para) 6.5 - 6.7 Triplet 1H

N-H proton 3.5 - 4.5 (broad) Singlet 1H

Cyclopentyl CH (α to

N)
3.6 - 3.8 Multiplet 1H

Cyclopentyl CH₂ (β to

N)
1.8 - 2.0 Multiplet 4H

Cyclopentyl CH₂ (γ to

N)
1.5 - 1.7 Multiplet 4H

Table 4 outlines the predicted ¹³C NMR chemical shifts for N-Cyclopentylaniline, based on the

characteristic resonances of the carbon atoms in its structure.

Table 4: Predicted ¹³C NMR Chemical Shifts for N-Cyclopentylaniline

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Aromatic C (ipso, C-N) 145 - 150

Aromatic C (ortho) 112 - 117

Aromatic C (meta) 128 - 130

Aromatic C (para) 115 - 120

Cyclopentyl C (α to N) 50 - 55

Cyclopentyl C (β to N) 30 - 35

Cyclopentyl C (γ to N) 20 - 25
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The predicted IR absorption bands for N-Cyclopentylaniline are presented in Table 5. These

predictions are based on the characteristic vibrational frequencies of the functional groups

present in the molecule.

Table 5: Predicted IR Absorption Bands for N-Cyclopentylaniline

Wavenumber
(cm⁻¹)

Bond Vibration Functional Group Intensity

3350 - 3450 N-H stretch Secondary Amine Medium

3000 - 3100 C-H stretch (sp²) Aromatic Medium

2850 - 2960 C-H stretch (sp³) Cyclopentyl Strong

1600 - 1620 C=C stretch Aromatic Ring Strong

1480 - 1520 C=C stretch Aromatic Ring Strong

1250 - 1350 C-N stretch Aromatic Amine Strong

690 - 770
C-H bend (out-of-

plane)

Monosubstituted

Benzene
Strong

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Sample Preparation:

Dissolve approximately 5-10 mg of N-Cyclopentylaniline in 0.5-0.7 mL of deuterated

chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.
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Acquisition parameters include a spectral width of 16 ppm, a pulse width of 30°, a

relaxation delay of 1.0 s, and 16 scans.

The Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.

¹³C NMR Acquisition:

The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz.

Proton decoupling is employed to simplify the spectrum.

Acquisition parameters include a spectral width of 240 ppm, a pulse width of 45°, a

relaxation delay of 2.0 s, and 1024 scans.

Sample Preparation:

For a neat liquid sample, a thin film is prepared by placing a drop of N-Cyclopentylaniline
between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the liquid is placed

directly onto the ATR crystal.

Data Acquisition:

A background spectrum of the clean, empty salt plates or ATR crystal is recorded.

The sample is placed in the spectrometer's sample compartment.

The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Sample Preparation:

Prepare a dilute solution of N-Cyclopentylaniline (approximately 1 mg/mL) in a volatile

organic solvent such as dichloromethane or hexane.

GC-MS Analysis:
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Inject 1 µL of the prepared solution into the GC-MS system.

Gas Chromatography:

Use a non-polar capillary column (e.g., DB-5ms).

Set the injector temperature to 250 °C.

Employ a temperature program starting at 50 °C, holding for 2 minutes, then ramping to

280 °C at a rate of 10 °C/min.

Helium is used as the carrier gas at a constant flow rate.

Mass Spectrometry:

The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.

The ion source temperature is set to 230 °C.

Data is acquired over a mass range of m/z 40-500.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like N-Cyclopentylaniline.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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